molecular formula C14H25BO4 B1310679 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran CAS No. 642066-70-4

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran

Cat. No. B1310679
M. Wt: 268.16 g/mol
InChI Key: MHSOBXCZCRNELG-VQHVLOKHSA-N
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Description

The compound "2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran" is a chemical species that is likely to be of interest due to the presence of a tetrahydropyran ring and a dioxaborolane moiety. Tetrahydropyrans are a class of compounds that are significant in organic chemistry and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. The dioxaborolane group is often used in Suzuki coupling reactions, which are pivotal in the formation of carbon-carbon bonds in organic synthesis.

Synthesis Analysis

The synthesis of related tetrahydropyran compounds has been demonstrated through various methods, including palladium-catalyzed reactions. For instance, the stereospecific synthesis of 2,6-disubstituted tetrahydropyrans has been achieved using PdCl2(CH3CN)2 as a catalyst, which facilitates intramolecular cyclizations with high diastereoselectivities . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds containing the dioxaborolane moiety has been characterized using techniques such as X-ray diffraction and density functional theory (DFT) studies. For example, the structure of a pyrazole derivative with a dioxaborolane group was confirmed by FT-IR, NMR spectroscopies, and X-ray diffraction, with DFT calculations corroborating the results . These techniques are essential for confirming the molecular geometry and electronic structure of such compounds.

Chemical Reactions Analysis

The dioxaborolane group is known for its reactivity in Suzuki coupling reactions, which are used to create carbon-carbon bonds. The reactivity of pyridin-2-ylboron derivatives, which are structurally similar to the compound , has been studied, revealing differences in chemical reactivity and stability due to structural differences and HOMO/LUMO distributions . These findings suggest that the dioxaborolane group in the compound of interest may also exhibit unique reactivity patterns.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran" are not provided in the papers, related compounds such as substituted 2-aminobenzo[b]pyrans and tetrahydropyran derivatives have been synthesized and characterized, which can give insights into the behavior of similar structures . The physical properties such as solubility, melting point, and boiling point, as well as chemical properties like reactivity and stability, would be influenced by the functional groups present in the molecule.

Scientific Research Applications

Synthesis and Characterization

  • A study by Liao et al. (2022) focuses on the synthesis and characterization of a closely related compound, providing insights into the molecular structure using techniques like FT-IR, NMR, MS spectroscopy, and X-ray diffraction. This work is essential for understanding the basic properties and potential applications of such compounds (Liao, T., Liu, X., Wang, Y.-Z., & Zhou, Z., 2022).

Luminescent Properties

Enhanced Brightness and Emission-Tuning

  • Fischer et al. (2013) conducted a study where similar compounds were used to create nanoparticles that exhibited bright fluorescence emission. This suggests the potential of these compounds in developing fluorescence-based applications, like imaging and sensing (Fischer, C. S., Baier, M., & Mecking, S., 2013).

Application in H2O2 Detection

Structural Analysis via DFT Studies

Future Directions

The future directions for this compound would depend on its specific applications. Boronic esters are a topic of ongoing research due to their utility in organic synthesis, and new methods for their synthesis and use are continually being developed .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[(E)-3-(oxan-2-yloxy)prop-1-enyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25BO4/c1-13(2)14(3,4)19-15(18-13)9-7-11-17-12-8-5-6-10-16-12/h7,9,12H,5-6,8,10-11H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSOBXCZCRNELG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCOC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/COC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran

CAS RN

642066-70-4
Record name 3-(Tetrahydropyran-2-yloxy)prop-1-en-1-ylboronic acid pinacol ester
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